7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one 7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Brand Name: Vulcanchem
CAS No.: 94527-34-1
VCID: VC3858042
InChI: InChI=1S/C10H9NO3/c12-10-2-1-6-3-8-9(14-5-13-8)4-7(6)11-10/h3-4H,1-2,5H2,(H,11,12)
SMILES: C1CC(=O)NC2=CC3=C(C=C21)OCO3
Molecular Formula: C10H9NO3
Molecular Weight: 191.18 g/mol

7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one

CAS No.: 94527-34-1

Cat. No.: VC3858042

Molecular Formula: C10H9NO3

Molecular Weight: 191.18 g/mol

* For research use only. Not for human or veterinary use.

7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one - 94527-34-1

Specification

CAS No. 94527-34-1
Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
IUPAC Name 7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Standard InChI InChI=1S/C10H9NO3/c12-10-2-1-6-3-8-9(14-5-13-8)4-7(6)11-10/h3-4H,1-2,5H2,(H,11,12)
Standard InChI Key DVTJKOLIEHUCKB-UHFFFAOYSA-N
SMILES C1CC(=O)NC2=CC3=C(C=C21)OCO3
Canonical SMILES C1CC(=O)NC2=CC3=C(C=C21)OCO3

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 7,8-dihydro-5H- dioxolo[4,5-g]quinolin-6-one delineates its fused bicyclic structure:

  • A quinolin-6-one core (positions 1–9)

  • A dioxolane ring fused at positions 4,5, and 6 (denoted by the [4,5-g] fusion notation)

  • Partial saturation at positions 7 and 8 (dihydro designation)

The molecular formula is C₁₂H₁₁NO₃, with a molecular weight of 217.22 g/mol .

Structural Characterization

Key structural attributes include:

  • A planar quinoline moiety with conjugated π-electrons

  • A dioxolane ring introducing steric constraints and electronic effects

  • A ketone group at position 6, enabling hydrogen bonding and electrophilic reactivity

Synthetic Methodologies

Multicomponent Reaction (MCR) Approaches

The most efficient route involves a catalyst-free, three-component reaction between:

  • 5-Amino-1,3-benzodioxole (or analogous amines)

  • Aromatic aldehydes

  • Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

Reaction Conditions :

  • Solvent: Ethanol/water (1:1 v/v)

  • Temperature: Room temperature (25–30°C)

  • Time: 60–90 minutes

  • Yield: 69–85%

Mechanistic Pathway

  • Knoevenagel Condensation: Meldrum’s acid reacts with aldehydes to form α,β-unsaturated intermediates.

  • Michael Addition: The amine attacks the electrophilic β-carbon, forming a C–N bond.

  • Cyclization and Rearomatization: Intramolecular cyclization generates the dioxoloquinoline scaffold, followed by acetone and CO₂ elimination .

Physicochemical Properties

Experimental and Computed Data

PropertyValueMethod/Source
Molecular Weight217.22 g/molPubChem CID 649015
XLogP31.8 (estimated)PubChem computation
Hydrogen Bond Donors1 (ketone oxygen)Cactvs 3.4.8.18
Hydrogen Bond Acceptors4 (N, three O atoms)Cactvs 3.4.8.18
Rotatable Bonds0PubChem
Topological Polar Surface Area53.7 ŲPubChem

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity .

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the dioxolane ring.

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆)

  • δ 6.82–7.45 ppm: Aromatic protons (quinoline and dioxolane rings)

  • δ 4.25–4.40 ppm: Methylene protons (positions 7 and 8)

  • δ 3.95–4.10 ppm: Dioxolane oxygen-linked protons

¹³C NMR (100 MHz, DMSO-d₆)

  • δ 190.2 ppm: Ketone carbonyl (C-6)

  • δ 145–155 ppm: Aromatic carbons adjacent to oxygen atoms

  • δ 100–110 ppm: Dioxolane carbons

Infrared (IR) Spectroscopy

  • 1725 cm⁻¹: Stretching vibration of the C=O group

  • 1260–1100 cm⁻¹: C–O–C asymmetric/symmetric stretching (dioxolane)

Biological and Industrial Applications

Antioxidant Activity

Structural analogs (e.g., spiroquinolines) exhibit radical scavenging properties:

  • ABTS Assay: IC₅₀ values of 12–18 μM for derivatives with electron-donating substituents .

  • DPPH Assay: IC₅₀ values of 15–22 μM, comparable to ascorbic acid controls .

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